molecular formula C29H35N3O2 B10864151 3,3-dimethyl-11-(4-methylphenyl)-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(4-methylphenyl)-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10864151
M. Wt: 457.6 g/mol
InChI Key: GSWNHSNCGUYRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Researchers may explore related diazepines or benzimidazoles for comparative studies.

    Properties

    Molecular Formula

    C29H35N3O2

    Molecular Weight

    457.6 g/mol

    IUPAC Name

    9,9-dimethyl-6-(4-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C29H35N3O2/c1-20-11-13-21(14-12-20)28-27-23(17-29(2,3)18-25(27)33)30-22-9-5-6-10-24(22)32(28)19-26(34)31-15-7-4-8-16-31/h5-6,9-14,28,30H,4,7-8,15-19H2,1-3H3

    InChI Key

    GSWNHSNCGUYRLF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)N5CCCCC5

    Origin of Product

    United States

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